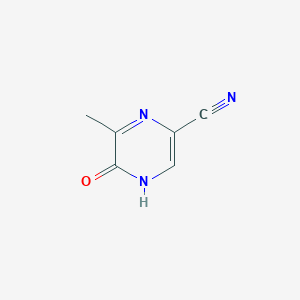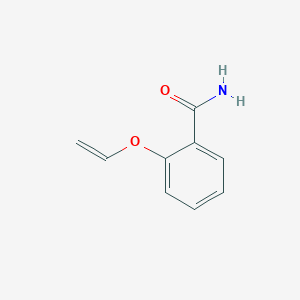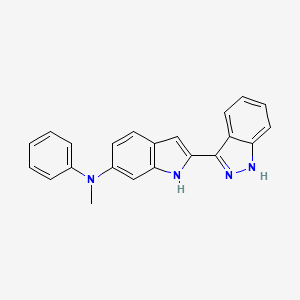
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features both indazole and indole moieties, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine typically involves multi-step reactions that include the formation of indazole and indole rings followed by their coupling. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Methods such as metal-catalyzed cyclization and solvent-free reactions are preferred to minimize byproducts and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to amines or alcohols.
Scientific Research Applications
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For instance, it could inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Known for its medicinal properties, including anticancer and anti-inflammatory activities.
1H-indole: Widely studied for its role in neurotransmission and as a precursor for various pharmaceuticals.
Uniqueness
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine is unique due to its combined indazole and indole structures, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C22H18N4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1H-indazol-3-yl)-N-methyl-N-phenyl-1H-indol-6-amine |
InChI |
InChI=1S/C22H18N4/c1-26(16-7-3-2-4-8-16)17-12-11-15-13-21(23-20(15)14-17)22-18-9-5-6-10-19(18)24-25-22/h2-14,23H,1H3,(H,24,25) |
InChI Key |
UQIAZECPDAMYHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
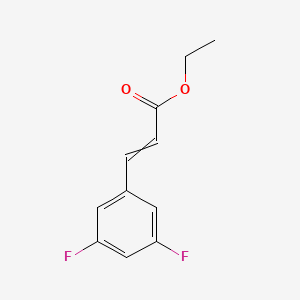
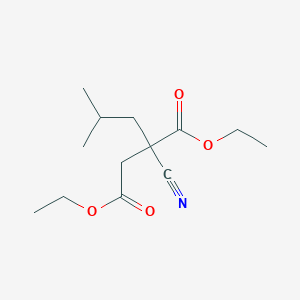
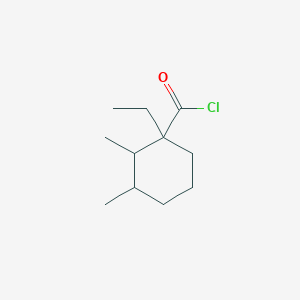
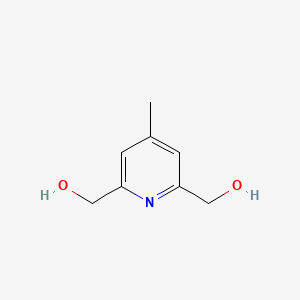
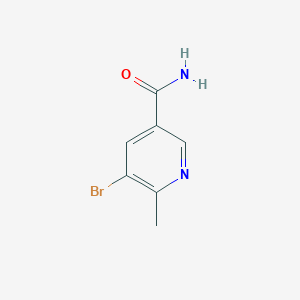
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
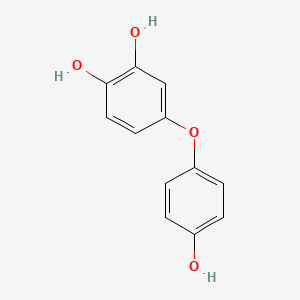

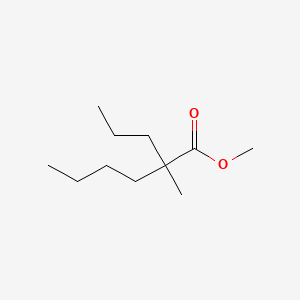
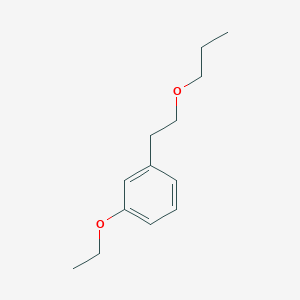
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)
